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Compound of Interest

Compound Name: 2-Acetamido-6-methylbenzoic acid
CAS No.: 66232-41-5
Cat. No.: B2634211
Get Quote
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Executive Summary

Target Molecule: N-Acetyl-6-methylanthranilic acid IUPAC Name: 2-Acetamido-6-
methylbenzoic acid Core Structure: Anthranilic acid scaffold with a methyl group at the C6
position and an N-acetylated amine at C2.[1] Primary Application: Intermediate in the synthesis
of quinazolinone alkaloids, bioactive heterocycles, and potentially as a ligand in coordination
chemistry.

This guide recommends a three-step linear pathway starting from 2-nitro-m-xylene. This route
avoids the regioselectivity issues inherent in the Hofmann rearrangement of 3-substituted
phthalimides and bypasses the blocked cyclization sites that prevent the use of the
Sandmeyer-isatin protocol.

Synthesis Pathway Overview[2]

e Oxidation: 2-Nitro-m-xylene

2-Methyl-6-nitrobenzoic acid.
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¢ Reduction: 2-Methyl-6-nitrobenzoic acid

6-Methylanthranilic acid.

« Acetylation: 6-Methylanthranilic acid

N-Acetyl-6-methylanthranilic acid.

Retrosynthetic Analysis & Pathway Logic

The strategic disconnection focuses on the amide bond and the reduction of the nitro group,
tracing back to a commercially available nitro-xylene precursor.
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Figure 1: Retrosynthetic disconnection showing the conversion of 2-nitro-m-xylene to the target

amide.
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Experimental Protocols
Phase 1: Synthesis of the Precursor (6-Methylanthranilic
Acid)

While 6-methylanthranilic acid (CAS 4389-50-8) is commercially available, in-house preparation
is often required for scale-up or cost optimization.

Step 1.1: Selective Oxidation (Contextual)

Note: This step requires careful control to prevent over-oxidation to 2-nitroisophthalic acid.

Starting Material: 2-Nitro-m-xylene.[2]
o Reagents: Dilute Nitric Acid (30-35%) or Chromic Acid.

e Mechanism: Benzylic oxidation. The steric bulk of the nitro group and the ortho-methyls
makes the oxidation slower than in p-xylene, allowing for mono-oxidation control.

e Literature Insight: Industrial patents (e.g., CN111718264A) describe using dilute

at elevated temperatures (

) under pressure to achieve selectivity, followed by fractional crystallization to separate the 2-
methyl-6-nitrobenzoic acid from the 3-nitro isomer.

Step 1.2: Catalytic Hydrogenation (Key Protocol)

This is the preferred laboratory method for generating high-purity 6-methylanthranilic acid from
2-methyl-6-nitrobenzoic acid.

Reagents & Equipment:

2-Methyl-6-nitrobenzoic acid (10.0 g, 55.2 mmol)

Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)

Methanol (MeOH, 150 mL)

Hydrogen gas (
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, balloon or low-pressure hydrogenation apparatus)

o Celite pad for filtration
Procedure:

» Dissolution: In a 500 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 g of 2-
methyl-6-nitrobenzoic acid in 150 mL of methanol.

o Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst under an inert atmosphere
(nitrogen purge) to avoid ignition.

o Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the
mixture vigorously under

atmosphere (1 atm is usually sufficient, or 30 psi in a Parr shaker) at room temperature.

e Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The
disappearance of the nitro compound typically occurs within 2—4 hours.

o Work-up: Once complete, filter the reaction mixture through a Celite pad to remove the Pd/C
catalyst. Wash the pad with 50 mL of methanol.

« |solation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a solid
residue.

 Purification: Recrystallize from water or aqueous ethanol if necessary.
o Yield: Expect 90-95% (approx. 7.5-8.0 g).

o Product: 6-Methylanthranilic acid (Yellowish solid, MP: 128-130°C).

Phase 2: N-Acetylation (Target Synthesis)

This step converts the free amine to the acetamide. The presence of the methyl group at the 6-
position (ortho to the carboxyl) and the amine at the 2-position creates a sterically crowded
environment, but acetylation proceeds smoothly with acetic anhydride.

Reagents:
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6-Methylanthranilic acid (5.0 g, 33.1 mmol)

Acetic Anhydride (

, 10 mL, excess)

Glacial Acetic Acid (15 mL, as solvent)

Water (for quenching)

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend
5.0 g of 6-methylanthranilic acid in 15 mL of glacial acetic acid.

Addition: Add 10 mL of acetic anhydride.

Heating: Heat the mixture to gentle reflux (

) for 30—60 minutes. The solid should dissolve, forming a clear solution.

o Note: Extended heating may lead to the formation of the benzoxazinone (cyclic anhydride
derivative). If this occurs, hydrolysis in the next step will revert it to the desired N-acetyl
acid.

Quenching: Allow the mixture to cool to approx.

.[3] Slowly add 20 mL of water to hydrolyze excess acetic anhydride.

Crystallization: Continue cooling to room temperature, then chill in an ice bath (

). The N-acetyl-6-methylanthranilic acid should precipitate as a white/off-white solid.

Filtration: Filter the solid using a Buchner funnel.

Washing: Wash the filter cake with cold water (

) to remove residual acetic acid.

Drying: Dry the product in a vacuum oven at

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


http://www.orgsyn.org/demo.aspx?prep=CV3P0076
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2634211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

overnight.

Data Summary Table:

Parameter

Value | Description

Starting Mass

5.0 g (6-Methylanthranilic acid)

Reagent Acetic Anhydride (excess)
Solvent Glacial Acetic Acid
Reflux (
Temperature
)
Typical Yield 85-92%
Appearance Off-white to beige crystalline solid
Expect >180°C (Analogue N-acetylanthranilic
Melting Point acid MP is ~185°C; methyl group may shift this

slightly)

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

e 1H NMR (DMSO-d6):

o

[e]

(C6 position).

o

o

o

2.1-2.2 ppm: Singlet (3H), Acetyl

2.3-2.4 ppm: Singlet (3H), Aryl

7.0-7.5 ppm: Multiplets (3H), Aromatic protons (C3, C4, C5).
10.0-11.0 ppm: Broad singlet (1H), NH (Amide).

12.0-13.0 ppm: Broad singlet (1H), COOH.
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IR Spectroscopy:

o 3300-2500 cm~*: Broad OH stretch (Carboxylic acid).

o 1680-1660 cm~1: C=0 stretch (Amide I).

o 1700-1690 cm~1: C=0 stretch (Carboxylic acid).

Safety & Hazards

2-Methyl-6-nitrobenzoic acid: Irritant.

6-Methylanthranilic acid: Potential irritant. Anthranilic acid derivatives can be biologically
active.

Acetic Anhydride: Corrosive, lachrymator, flammable. Handle in a fume hood.

Palladium on Carbon: Pyrophoric when dry and saturated with hydrogen. Keep wet or under
inert gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7012756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012756/
https://patents.google.com/patent/JPH05132450A/en
https://patents.google.com/patent/JPH05132450A/en
http://www.orgsyn.org/demo.aspx?prep=CV3P0076
http://www.orgsyn.org/demo.aspx?prep=CV2P0015
https://www.benchchem.com/product/b2634211/docs#technical-guide-synthesis-of-n-acetyl-6-methylanthranilic-acid
https://www.benchchem.com/product/b2634211/docs#technical-guide-synthesis-of-n-acetyl-6-methylanthranilic-acid
https://www.benchchem.com/product/b2634211/docs#technical-guide-synthesis-of-n-acetyl-6-methylanthranilic-acid
https://www.benchchem.com/product/b2634211/docs#technical-guide-synthesis-of-n-acetyl-6-methylanthranilic-acid
https://www.benchchem.com/product/b2634211?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2634211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2634211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

